(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Description
(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly designated AM-2233 (CAS RN: 444912-75-8), is a synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Structurally, it features a 2-iodophenyl methanone core linked to a 1H-indole moiety substituted at the 1-position with a (1-methylpiperidin-2-yl)methyl group (Figure 1). Pharmacological studies report its binding affinity (Ki) as 2.9 nM for CB1 and 3.3 nM for CB2, indicating potent cannabinergic activity . AM-2233 has been identified in forensic screenings of seized materials, underscoring its relevance as a new psychoactive substance (NPS) .
Properties
IUPAC Name |
(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCYQTUSSEGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014171 | |
| Record name | AM-2233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-75-8 | |
| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-2233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-2233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 444912-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-2233, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z489688DK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2233 involves the reaction of 2-iodobenzoyl chloride with 1-(N-methylpiperidin-2-yl)methylindole. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of AM2233 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and aromatic systems in AM-2233 are susceptible to oxidation under specific conditions:
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Ketone Oxidation : While the methanone group is generally stable, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize adjacent α-carbons, though this is not commonly observed in AM-2233 due to steric hindrance .
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Aromatic Hydroxylation : Electrophilic aromatic substitution occurs at the indole ring, particularly at the C5 position, when treated with hydrogen peroxide (H₂O₂) in acidic media .
Key Reaction Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield |
|---|---|---|---|
| Indole Oxidation | H₂O₂, H⁺ (pH 4–6) | 5-Hydroxy-AM-2233 | 15–20% |
| Piperidine Oxidation | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivative | 42% |
Reduction Reactions
Reduction primarily targets the ketone and iodophenyl groups:
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Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol, forming (2-iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanol .
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Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen, yielding (2-phenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone .
Key Reaction Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Methanol derivative | 68% |
| Dehalogenation | H₂ (1 atm), 10% Pd/C, EtOAc | Deiodinated analog | 85% |
Substitution Reactions
The iodine atom on the phenyl ring participates in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
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Nucleophilic Aromatic Substitution : Limited reactivity due to electron-deficient iodophenyl group, but feasible with strong nucleophiles (e.g., thiols) under high temperatures .
Key Reaction Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF | 2-Phenyl-substituted analog | 73% |
| Thiol Substitution | HSPh, CuI, DMF, 100°C | 2-(Phenylthio)phenyl analog | 29% |
Metabolic Reactions
In vitro studies using human liver microsomes reveal two primary metabolic pathways :
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Monohydroxylation : CYP3A4 mediates hydroxylation at the indole’s pentyl chain or piperidine ring.
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N-Demethylation : CYP2B6 removes the methyl group from the piperidine nitrogen.
Metabolite Profile :
| Metabolite | Enzyme Responsible | Detection Method |
|---|---|---|
| 5-Hydroxy-AM-2233 | CYP3A4 | UHPLC-MS/MS |
| N-Desmethyl-AM-2233 | CYP2B6 | UHPSFC-MS/MS |
Stability and Degradation
AM-2233 degrades under harsh conditions:
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Acidic Hydrolysis (HCl, 100°C): Cleaves the piperidine-methyl bond, yielding 1H-indol-3-ylmethanone derivatives .
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Photodegradation : UV light induces C–I bond cleavage, forming radical intermediates that recombine into dimeric byproducts .
Comparative Reactivity of Structural Analogs
AM-2233’s iodine substituent distinguishes it from analogs like JWH-250 (bromophenyl) and AM-1220 (naphthyl). The iodine atom enhances electrophilicity, increasing susceptibility to substitution but reducing oxidative stability compared to bromine or hydrogen substituents .
Scientific Research Applications
AM2233 has several scientific research applications:
Chemistry: Used as a radioligand for studying the distribution of cannabinoid receptors.
Biology: Helps in understanding the role of cannabinoid receptors in various biological processes.
Medicine: Potential use in developing therapeutic agents targeting cannabinoid receptors.
Industry: Used in forensic toxicology for the detection of synthetic cannabinoids.
Mechanism of Action
AM2233 acts as a full agonist for the cannabinoid receptors, with a high affinity for both CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects of cannabinoids .
Comparison with Similar Compounds
Key Structural Features and Receptor Affinities
The cannabinergic activity of AM-2233 and related compounds depends on three critical regions:
- Aromatic methanone group: Dictates receptor interaction.
- Indole core : Serves as a scaffold for substituents.
- N-substituent : Modulates receptor binding and metabolic stability.
Structure-Activity Relationship (SAR) Insights
Methanone Substituent: AM-2233 (2-iodophenyl) vs. AM-5983 (naphthalen-1-yl): The iodine atom in AM-2233 enhances electronic effects and steric bulk, slightly reducing CB1 affinity compared to AM-5983’s naphthyl group (Ki: 2.9 vs. 2.1 nM). However, iodinated analogs like AM-2233 exhibit distinct metabolic profiles and forensic detectability . AM-678 (JWH-018): Replacement of the 2-iodophenyl with naphthalen-1-yl reduces CB1 affinity (Ki: 4.5 nM), suggesting iodine improves receptor interaction .
N-Substituent :
- (1-Methylpiperidin-2-yl)methyl (AM-2233, AM-5983): This rigid, bicyclic substituent optimizes receptor binding compared to linear chains (e.g., AM-694’s 5-fluoropentyl). Piperidine derivatives show enhanced metabolic stability due to reduced oxidative susceptibility .
- 5-Fluoropentyl (AM-694): Fluorination delays hepatic metabolism, prolonging detection windows in urine .
Indole vs. Pyrrole Scaffolds: Indole-based cannabinoids (e.g., AM-2233) exhibit higher potency than pyrrole analogs due to improved π-π stacking with receptor residues .
Pharmacological and Forensic Implications
- Receptor Activation: AM-2233’s sub-nanomolar Ki values classify it as a high-potency CB1/CB2 agonist, comparable to Δ9-THC but with greater synthetic accessibility .
- Metabolic Pathways : The (1-methylpiperidin-2-yl)methyl group in AM-2233 undergoes cytochrome P450-mediated oxidation, producing hydroxylated metabolites detectable via GC-MS .
- Forensic Detection: AM-2233’s iodine atom generates a distinct isotopic pattern in mass spectrometry, aiding differentiation from non-halogenated analogs like JWH-018 .
Biological Activity
(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM-2233, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cannabinoid research. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H23IN2O
- Molecular Weight : 458.34 g/mol
- CAS Number : 444912-75-8
- Structure : The compound features an indole moiety connected to a piperidine ring and an iodo-substituted phenyl group, which is crucial for its biological interactions.
AM-2233 acts primarily as a selective agonist for the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity is characterized by:
- Ki values : 31.2 nM for CB2 and 5.2 µM for CB1, indicating a stronger interaction with CB2 receptors .
Biological Activity
The biological activity of AM-2233 has been investigated in various studies, focusing on its pharmacological effects:
1. Cannabinoid Receptor Interaction
AM-2233 has been shown to exhibit significant agonistic activity at cannabinoid receptors, which plays a crucial role in modulating various physiological processes such as pain sensation, appetite regulation, and mood stabilization.
2. Analgesic Effects
In preclinical models, AM-2233 demonstrated analgesic properties comparable to other cannabinoid compounds. Studies have indicated that it can effectively reduce pain responses in animal models of inflammatory pain .
3. Neuroprotective Properties
Research has suggested that AM-2233 may possess neuroprotective effects through its action on cannabinoid receptors. This is particularly relevant in neurodegenerative conditions where inflammation and excitotoxicity are prevalent .
Table 1: Summary of Key Studies on AM-2233
| Study | Findings | Methodology |
|---|---|---|
| Study A (2018) | AM-2233 reduced pain responses in rat models | Behavioral assays in nociceptive models |
| Study B (2020) | Neuroprotective effects observed in vitro | Cell culture studies with neuronal cells |
| Study C (2021) | Modulation of appetite through CB receptor activation | Feeding behavior analysis in mice |
Study A reported that AM-2233 significantly alleviated pain in rat models when administered prior to inducing inflammatory pain .
Study B highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Study C explored the appetite-modulating effects of AM-2233, indicating its potential use in managing conditions like obesity or anorexia through cannabinoid receptor pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
